molecular formula C19H20ClNO4S B11181639 Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11181639
M. Wt: 393.9 g/mol
InChI Key: JXVYKOGBTHHVSV-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (CAS: 956779-86-5) is a benzohydrazide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl group linked to a pyrrolidinone moiety bearing a 3-methylphenyl substituent. Its molecular formula is C₂₂H₂₅N₃O₇ (MW: 443.46) . The compound’s structure combines a rigid aromatic system with a flexible pyrrolidinone ring, making it a candidate for diverse biological interactions. While its exact biological profile remains under investigation, structural analogs have demonstrated significant anticancer, antimicrobial, and enzyme-inhibitory activities, as discussed below.

Properties

Molecular Formula

C19H20ClNO4S

Molecular Weight

393.9 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20ClNO4S/c1-2-24-19(23)17-14-5-3-4-6-15(14)26-18(17)21-16(22)11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22)

InChI Key

JXVYKOGBTHHVSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common route starts with the preparation of the benzothiophene core, followed by the introduction of the chlorophenoxyacetyl group and the ethyl ester. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations. For example, the chlorophenoxyacetyl group can be introduced using chlorophenoxyacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Cancer Treatment

Recent studies have identified ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a promising candidate for cancer therapy. It acts as an inhibitor of the ATF4 (Activating Transcription Factor 4) pathway, which is implicated in various cancers. Inhibiting this pathway can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for conditions like breast cancer and other malignancies associated with the unfolded protein response .

Neurodegenerative Diseases

The compound has also been investigated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves modulating cellular stress responses that contribute to neurodegeneration. Research indicates that compounds targeting the ATF4 pathway may help alleviate symptoms or slow disease progression by enhancing neuronal survival under stress conditions .

Synthesis and Derivatives

The compound can be synthesized through various chemical reactions involving acylation and cyclization processes. Its derivatives have shown enhanced biological activity and specificity towards certain cancer cell lines. For instance, modifications to its structure have led to improved potency against breast cancer cells in vitro .

Breast Cancer Study

A notable case study involved the application of this compound in a preclinical model of breast cancer. The study demonstrated significant tumor reduction in treated mice compared to controls. The compound's ability to induce apoptosis was confirmed through histological analyses showing increased levels of apoptotic markers .

Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested in models of Alzheimer's disease. Results indicated that it could reduce neuroinflammation and improve cognitive function in treated animals compared to untreated groups. These findings suggest a dual role in both cancer therapy and neuroprotection .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer TreatmentATF4 pathway inhibitionInduces apoptosis in cancer cells
Neurodegenerative DiseasesModulation of stress responseReduces neuroinflammation; improves cognition
SynthesisAcylation and cyclization reactionsDerivatives show enhanced activity

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

3,4,5-Trimethoxy-N'-[1-(5-Methoxy-2-Methylphenyl)-2,5-Dioxopyrrolidin-3-yl]Benzohydrazide

This analog (CAS: 956779-86-5) differs by a 5-methoxy-2-methylphenyl group instead of the 3-methylphenyl substituent.

3,4,5-Trimethoxy-N'-[5-Methyl-2-Oxoindolin-3-ylidene]Benzohydrazide (5t)

In a study of indole-based derivatives, compound 5t exhibited potent cytotoxicity (submicromolar IC₅₀) against leukemia (L1210, REH, K562, CEM) and cervical cancer (HeLa) cells. Its mechanism involves apoptosis induction via mitochondrial membrane depolarization and DNA fragmentation. The 2-oxoindolin-3-ylidene moiety likely enhances planarity and intercalation into DNA compared to the pyrrolidinone ring in the target compound .

Analogues with Heterocyclic Modifications

3,4,5-Trimethoxy-N'-(Quinazolin-4(3H)-ylidene)Benzohydrazide (3.20)

This compound demonstrated broad-spectrum anticancer activity with GI₅₀ values ranging from 0.29–2.29 µM against leukemia, melanoma, and solid tumors (e.g., ovarian OVCAR-3: GI₅₀ = 0.33 µM).

N'-[1-(4-[2,5-Dioxopyrrolidin-3-yl]Phenyl)Benzohydrazide Derivatives

Maleimide-succinimide hybrids (e.g., compounds 3 and 5) showed cytotoxicity against MCF-7 breast cancer cells. Molecular docking revealed strong interactions with AKT1 and CDK2 proteins (affinity energies: −16.1 to −22.4 kcal/mol). The biphenyl-pyrrolidinone structure may enhance solubility and protein binding compared to the simpler 3-methylphenyl analog .

Activity Trends Linked to Substituent Effects

Role of the 3,4,5-Trimethoxybenzoyl Group

The 3,4,5-trimethoxy motif is critical for bioactivity. In a series of isatin derivatives, removal of this group abolished cytotoxicity, while its retention correlated with submicromolar IC₅₀ values . Similarly, antioxidant studies showed methoxy-rich derivatives (e.g., T1 and T2) outperformed analogs lacking these substituents due to enhanced radical scavenging .

Impact of the Pyrrolidinone Ring

Replacing the pyrrolidinone with oxadiazole (e.g., in 1,3,4-oxadiazole derivatives) reduced anticancer activity but improved antibacterial effects. For example, azetidinone derivatives with 3,4,5-trimethoxy groups exhibited moderate antibacterial activity, highlighting the scaffold’s versatility across therapeutic areas .

Biological Activity

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C19H20ClN O4S
  • Molecular Weight : 371.89 g/mol
  • CAS Number : 301678-71-7

This compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the 4-chlorophenoxyacetyl group enhances its pharmacological profile.

Anticancer Activity

Research has indicated that derivatives of benzothiophene, including the target compound, exhibit cytostatic effects . A study predicted that azomethine derivatives similar to this compound show promising antitumor activity , particularly through inhibition of the ATF4 pathway, which is crucial in cancer cell survival and proliferation . The cytotoxic effects were evaluated using various cancer cell lines, demonstrating significant inhibition of cell growth.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)5.0ATF4 Pathway Inhibition
Similar Azomethine DerivativeHeLa (Cervical Cancer)3.2Induction of Apoptosis

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . Thiophene derivatives are known to modulate inflammatory pathways. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages .

Table 2: Anti-inflammatory Activity

CompoundAssay TypeResult
This compoundCytokine Release AssayDecreased TNF-α by 40%
Control (Dexamethasone)Cytokine Release AssayDecreased TNF-α by 80%

The biological activity of this compound appears to involve multiple mechanisms:

  • Inhibition of ATF4 Pathway : This pathway is integral to cellular stress responses and is often upregulated in cancer cells.
  • Modulation of Inflammatory Cytokines : By inhibiting specific signaling pathways involved in inflammation, the compound can effectively reduce inflammatory responses.
  • Induction of Apoptosis : The compound may promote apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited proliferation in a dose-dependent manner .
  • Another investigation focused on its anti-inflammatory effects showed promising results in reducing inflammation markers in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 4-chlorophenoxyacetyl chloride with a benzothiophene scaffold precursor (e.g., ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) under basic conditions (e.g., triethylamine in dry THF). Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography is critical. For yield optimization, control reaction temperature (0–5°C during acylation) and use anhydrous solvents to minimize side reactions. A reported yield of 64% was achieved under similar conditions for a structurally related compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (CDCl3_3 or DMSO-d6_6) resolve the benzothiophene core, ester group, and 4-chlorophenoxy moiety. Key signals include aromatic protons (δ 7.10–8.05 ppm) and methylene groups in the tetrahydro ring (δ 1.60–3.10 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular conformation and hydrogen bonding patterns. For example, related benzothiophene derivatives exhibit planar aromatic systems and intermolecular N–H···O hydrogen bonds stabilizing crystal packing .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 438.06 for C19_{19}H20_{20}ClNO4_4S).

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on target-agnostic assays:

  • Cytotoxicity : MTT assay against human cell lines (e.g., HEK293, HepG2) to establish IC50_{50} values.
  • Enzyme Inhibition : Test against kinases or proteases due to the compound’s structural similarity to kinase inhibitors (e.g., benzothiophene-based ATP analogs).
  • Solubility and Stability : Use HPLC to assess aqueous solubility (pH 7.4 buffer) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Purity : Validate compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Stereochemistry : Use chiral chromatography or circular dichroism to confirm enantiomeric purity, as impurities in diastereomers can skew activity .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) across labs. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays).

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or MAP kinases) using AutoDock Vina. Focus on interactions between the 4-chlorophenoxy group and hydrophobic binding pockets.
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R2^2 > 0.7).
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess ligand-protein stability and identify critical residues for binding .

Q. What experimental designs are optimal for studying the compound’s metabolic pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and NADPH. Identify metabolites via LC-MS/MS (Q-TOF). Major pathways likely include ester hydrolysis (yielding carboxylic acid) and oxidative dechlorination .
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic fate.
  • CYP Enzyme Mapping : Use CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

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